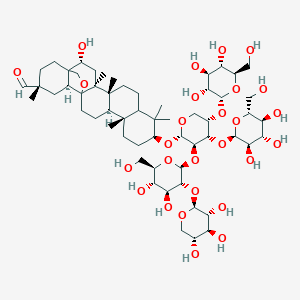
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds usually involves several steps including nitration, chloromethylation, and other specific reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Chloromethyl)” indicates a chloromethyl group (-CH2Cl) attached to the second carbon of the ring. The “3,5-dimethyl” indicates methyl groups (-CH3) attached to the third and fifth carbons of the ring. The “4-nitro” indicates a nitro group (-NO2) attached to the fourth carbon of the ring .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could be relevant include polarity, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride has been synthesized through a series of steps starting from 2,3,5-trimethylpyridine. This process involves stages like oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination, leading to the formation of various intermediates before achieving the final product (Xu Bao-cai, 2004). Another synthetic route starts from 2,3,5‐trimethyl‐4‐nitropyridine‐N‐oxide and involves rearrangement, hydrolysis, chlorination, and condensation steps to produce 2‐chloromethyl‐3,5‐dimethyl‐4‐nitropyridine hydrochloride as an intermediate for other compounds (Liyan Dai et al., 2008).
Chemical Studies and Applications
The compound has been studied in various chemical contexts, including its role as an intermediate in the synthesis of other chemicals. For instance, it serves as a precursor in the synthesis of Esomeprazole magnesium, a proton pump inhibitor, through steps like chlorination, condensation, asymmetric oxidation, and methoxylation (Xue Wenfang, 2013). Its crystal and molecular structures have been examined, revealing intricate hydrogen bonding patterns and layered arrangements, contributing to its stability and reactivity in various chemical processes (I. Bryndal et al., 2012).
Advanced Studies and Theoretical Investigations
Vibrational and Quantum Chemical Studies
Advanced studies have delved into the vibrational properties and quantum chemical calculations of related nitropyridine derivatives. These studies provide detailed insights into the conformational stability, molecular stability, bond strength, and electron density distribution of these compounds, which are crucial for understanding their chemical behavior and potential applications (V. Balachandran et al., 2012).
Kinetics and Reactivity Studies
The kinetics and reactivity of 2-chloro-5-nitropyridine, a closely related compound, have been studied in various solvents, highlighting its behavior in different chemical environments. These studies are pivotal for understanding the compound's reactivity and its potential use in various chemical syntheses (A. El-Bardan et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIDHTWUAIZNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)








![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)